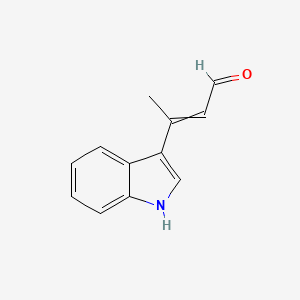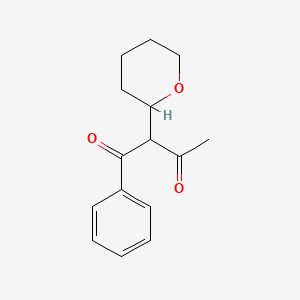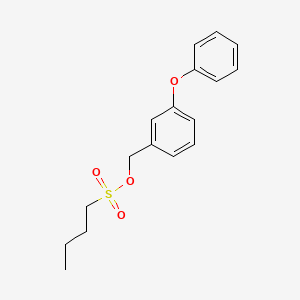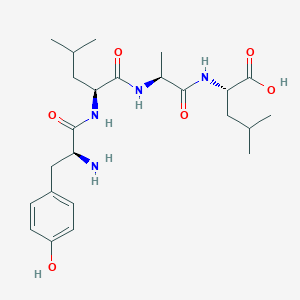
3-(1H-indol-3-yl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)but-2-enal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indole moiety attached to a but-2-enal group, making it a compound of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)but-2-enal can be achieved through several methods. One common approach involves the condensation of indole-3-carbaldehyde with an appropriate aldehyde under acidic or basic conditions. For example, the reaction of indole-3-carbaldehyde with crotonaldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a large scale. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
3-(1H-indol-3-yl)but-2-enal has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 3-(1H-indol-3-yl)but-2-enal, known for its biological activities.
Indole-3-acetic acid: A plant hormone with structural similarity to this compound.
Indole-3-butyric acid: Another plant hormone with a similar indole structure
Uniqueness
This compound is unique due to its specific structure, which combines the indole moiety with a but-2-enal group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
923293-11-2 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)but-2-enal |
InChI |
InChI=1S/C12H11NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-8,13H,1H3 |
InChI Key |
QFHBBCDGMYAABE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)




![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
